molecular formula C16H16N2O5S B5540955 methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate CAS No. 135285-82-4

methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate

Cat. No.: B5540955
CAS No.: 135285-82-4
M. Wt: 348.4 g/mol
InChI Key: FFCHNXCSDZOMAB-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate is an organic compound with a complex structure that includes aromatic rings, an ester group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate typically involves multiple steps. One common method starts with the acetylation of 4-aminobenzenesulfonamide to form 4-(acetylamino)benzenesulfonamide. This intermediate is then reacted with methyl 4-aminobenzoate under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[4-(aminophenyl)sulfonyl]amino)benzoate: Lacks the acetyl group, which may affect its reactivity and biological activity.

    Methyl 4-({[4-(acetylamino)phenyl]amino)benzoate: Lacks the sulfonyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

Methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate is unique due to the presence of both the acetylamino and sulfonyl groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological molecules, making the compound versatile for various applications.

Properties

IUPAC Name

methyl 4-[(4-acetamidophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11(19)17-13-7-9-15(10-8-13)24(21,22)18-14-5-3-12(4-6-14)16(20)23-2/h3-10,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCHNXCSDZOMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196157
Record name Methyl 4-[[[4-(acetylamino)phenyl]sulfonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135285-82-4
Record name Methyl 4-[[[4-(acetylamino)phenyl]sulfonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135285-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[[4-(acetylamino)phenyl]sulfonyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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